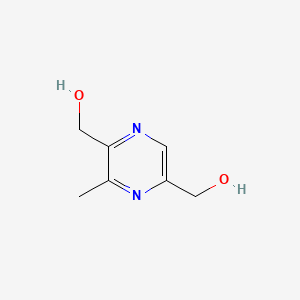
(3-Methylpyrazine-2,5-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpyrazine-2,5-diyl)dimethanol: is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,5-diyl)dimethanol typically involves the reaction of 2,6-dimethylpyrazine with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde acts as the hydroxymethylating agent. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Methylpyrazine-2,5-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Methylpyrazine-2,5-diyl)dimethanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (3-Methylpyrazine-2,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological functions.
Vergleich Mit ähnlichen Verbindungen
[5-(Hydroxymethyl)pyrazin-2-yl]methanol: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.
[6-Methylpyrazin-2-yl]methanol: Lacks one hydroxymethyl group, affecting its reactivity and applications.
[5-(Hydroxymethyl)-6-methylpyridin-2-yl]methanol: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical behavior.
Uniqueness: The presence of both hydroxymethyl and methyl groups in (3-Methylpyrazine-2,5-diyl)dimethanol imparts unique chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
104670-23-7 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.169 |
IUPAC-Name |
[5-(hydroxymethyl)-6-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-11)8-2-6(3-10)9-5/h2,10-11H,3-4H2,1H3 |
InChI-Schlüssel |
QBSGDPOUEXHZAA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN=C1CO)CO |
Synonyme |
2,5-Pyrazinedimethanol, 3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















